1,3-Cyclopentanedione, 2,2-dichloro-
CAS No.: 14203-21-5
Cat. No.: VC21011118
Molecular Formula: C5H4Cl2O2
Molecular Weight: 166.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14203-21-5 |
---|---|
Molecular Formula | C5H4Cl2O2 |
Molecular Weight | 166.99 g/mol |
IUPAC Name | 2,2-dichlorocyclopentane-1,3-dione |
Standard InChI | InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2 |
Standard InChI Key | ISMFBRUJOYJZQC-UHFFFAOYSA-N |
SMILES | C1CC(=O)C(C1=O)(Cl)Cl |
Canonical SMILES | C1CC(=O)C(C1=O)(Cl)Cl |
Introduction
Chemical Identity and Structure
Basic Information
1,3-Cyclopentanedione, 2,2-dichloro- is an organic compound classified as a halogenated cyclic diketone. It contains a five-membered ring with two ketone groups at the 1 and 3 positions and two chlorine atoms at position 2. This geminal dichloro arrangement creates a distinctive reactive center that influences the compound's chemical behavior and synthetic utility.
Physical and Chemical Properties
The compound is characterized by its specific molecular structure and associated properties. Below is a comprehensive table detailing the chemical identity and physical properties of 1,3-Cyclopentanedione, 2,2-dichloro-:
Property | Value |
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CAS Number | 14203-21-5 |
Molecular Formula | C₅H₄Cl₂O₂ |
Molecular Weight | 166.99 g/mol |
IUPAC Name | 2,2-dichlorocyclopentane-1,3-dione |
Standard InChI | InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2 |
Standard InChIKey | ISMFBRUJOYJZQC-UHFFFAOYSA-N |
SMILES Notation | C1CC(=O)C(C1=O)(Cl)Cl |
PubChem Compound ID | 544278 |
The presence of two chlorine atoms at position 2 creates a quaternary carbon center with enhanced electrophilicity compared to non-halogenated analogs, making it particularly reactive toward nucleophilic substitution reactions.
Structural Comparison with Related Compounds
Structural Analogues
1,3-Cyclopentanedione, 2,2-dichloro- belongs to a family of cyclic diketones that includes several structurally related compounds. Comparing this compound with its analogues helps understand its distinctive properties and potential applications.
One close relative is 1,3-Cyclopentanedione, which has a similar cyclic structure with two ketone groups but lacks the chlorine atoms. According to crystallographic studies, 1,3-Cyclopentanedione predominantly exists in its enol form, which is estimated to be 1-3 kcal/mol more stable than the diketo form .
Another related compound is 2-Chlorocyclopentane-1,3-dione, which contains only one chlorine atom at position 2 instead of two. This mono-chlorinated analog likely demonstrates intermediate reactivity between the non-halogenated 1,3-cyclopentanedione and our dichloro compound of interest.
Distinct Characteristics
The geminal dichloro substitution at position 2 gives 1,3-Cyclopentanedione, 2,2-dichloro- unique chemical characteristics compared to its structural relatives:
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Enhanced electrophilicity due to the electron-withdrawing effect of two chlorine atoms
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Increased stability of the quaternary carbon center
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Distinctive reactivity patterns in nucleophilic substitution reactions
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Potential for selective transformations in organic synthesis
These characteristics make it particularly valuable in specific chemical applications where controlled reactivity is required.
Synthesis and Preparation Methods
Synthetic Routes
While the search results don't provide specific synthesis methods for 1,3-Cyclopentanedione, 2,2-dichloro-, general approaches for similar halogenated cyclic ketones can be inferred. The parent compound, 1,3-Cyclopentanedione, is prepared by hydrogenation of 2-cyclopentene-1,4-dione using zinc/acetic acid . Building on this, the dichloro derivative could potentially be synthesized through chlorination of 1,3-cyclopentanedione.
Applications in Chemical Research
Organic Synthesis
1,3-Cyclopentanedione, 2,2-dichloro- serves as a valuable intermediate in organic synthesis. Its reactive geminal dichloro moiety provides opportunities for various chemical transformations:
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Nucleophilic substitution reactions, where one or both chlorine atoms can be replaced by other functional groups
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Base-induced elimination reactions to form unsaturated derivatives
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Cross-coupling reactions utilizing transition metal catalysts
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Building block for more complex organic structures
These synthetic applications make the compound particularly useful in the creation of specialized organic molecules with specific structural features.
Reactivity Profile
Chemical Behavior
The reactivity of 1,3-Cyclopentanedione, 2,2-dichloro- is significantly influenced by its geminal dichloro substitution and the adjacent carbonyl groups. The compound likely exhibits the following chemical behaviors:
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Enhanced electrophilicity at the carbon bearing the chlorine atoms
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Susceptibility to nucleophilic attack, particularly at the carbonyl carbons
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Potential for elimination reactions under basic conditions
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Possible keto-enol tautomerism, though likely less pronounced than in the parent 1,3-cyclopentanedione due to the dichloro substitution
The electron-withdrawing effect of the two chlorine atoms increases the acidity of adjacent methylene hydrogens, which could facilitate certain base-catalyzed reactions.
Reaction with Nucleophiles
When reacting with nucleophiles, 1,3-Cyclopentanedione, 2,2-dichloro- may undergo several types of transformations:
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Substitution of one or both chlorine atoms by nucleophiles such as amines, thiols, or alkoxides
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Addition reactions at the carbonyl groups
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Sequential substitution-elimination processes leading to unsaturated derivatives
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Formation of cyclic products through intramolecular reactions
These reaction pathways make the compound versatile in creating diversely functionalized derivatives for various applications.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques suitable for analyzing 1,3-Cyclopentanedione, 2,2-dichloro- would likely include:
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Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS)
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High-performance liquid chromatography (HPLC)
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Thin-layer chromatography (TLC) for reaction monitoring and purity assessment
These analytical methods would be important for quality control and verification of synthetic procedures involving this compound.
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